![molecular formula C11H21NOS B13962479 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(Mercaptomethyl)-2-azaspiro[44]nonan-2-yl)ethanol is a complex organic compound characterized by its unique spirocyclic structure This compound features a mercaptomethyl group and an ethanol moiety attached to a 2-azaspiro[44]nonane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol typically involves multi-step organic reactions. One common approach is the reaction of a suitable azaspiro compound with a mercaptomethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetone, and catalysts like potassium hydroxide or toluene sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as refluxing with azobisisobutyronitrile (AIBN) and subsequent purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or the ethanol moiety.
Substitution: The ethanol group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethers, and esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism by which 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol exerts its effects involves interactions with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The spirocyclic structure may also interact with various receptors or ion channels, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride
Uniqueness
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol stands out due to the presence of both a mercaptomethyl group and an ethanol moiety, which confer unique reactivity and potential biological activity. Its spirocyclic structure also provides a rigid framework that can be advantageous in drug design and material science .
Propiedades
Fórmula molecular |
C11H21NOS |
|---|---|
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
2-[8-(sulfanylmethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol |
InChI |
InChI=1S/C11H21NOS/c13-6-5-12-4-3-11(9-12)2-1-10(7-11)8-14/h10,13-14H,1-9H2 |
Clave InChI |
WPEUWJSWHVVIJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2)CCO)CC1CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


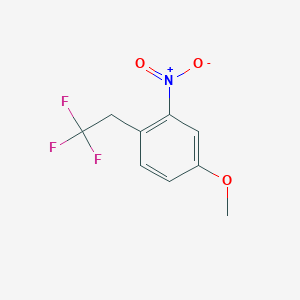
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)

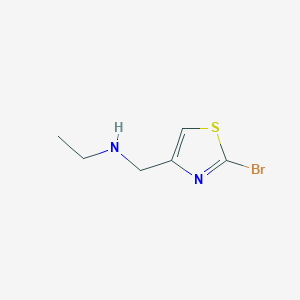
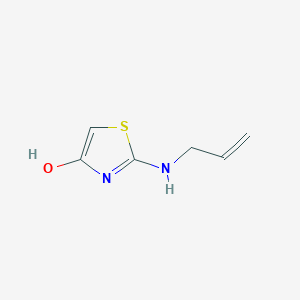

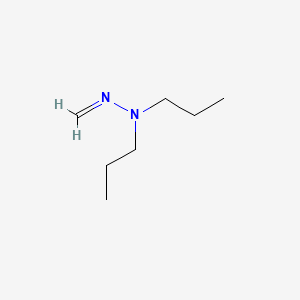
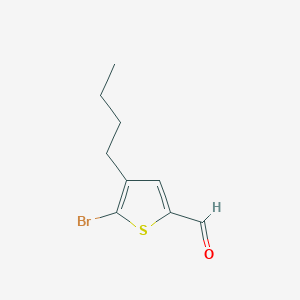
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
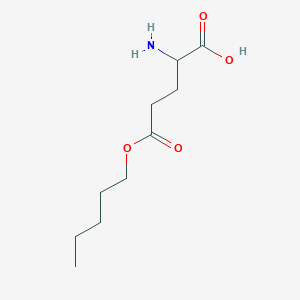
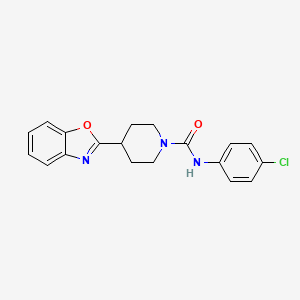


![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
